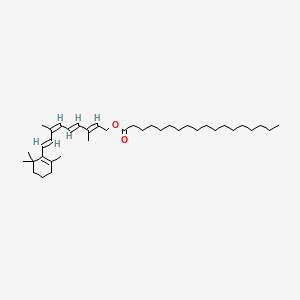
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol, also known as ACBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACBT is a triol derivative of cyclohexene, and it has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is not fully understood, but it is believed to be related to its ability to inhibit enzymes involved in various cellular processes. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several biochemical and physiological effects. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its potential therapeutic applications. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Another advantage is its stability, as it can be stored for long periods without degradation. One of the limitations of using 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol in lab experiments is its high cost, as it is a complex compound that requires several reagents for synthesis.
Orientations Futures
There are several future directions for the research of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, as it is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol for therapeutic use.
Méthodes De Synthèse
The synthesis of 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol is a multi-step process that involves the reaction of cyclohexene with several reagents. The first step involves the oxidation of cyclohexene to cyclohexene oxide, followed by the reaction of cyclohexene oxide with ammonia to form 6-amino-4-cyclohexene-1-ol. The final step involves the reaction of 6-amino-4-cyclohexene-1-ol with periodate to form 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol.
Applications De Recherche Scientifique
6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been found to exhibit several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have shown that 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol can inhibit the growth of cancer cells and induce apoptosis. 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 6alpha-Amino-4-cyclohexene-1beta,2beta,3alpha-triol has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1R,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJLHDDMNNFKNT-KCDKBNATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@H]1N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

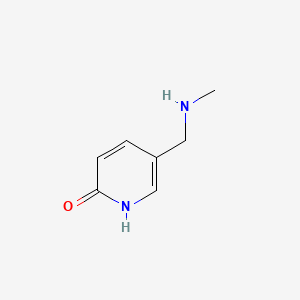
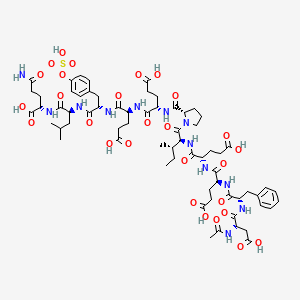

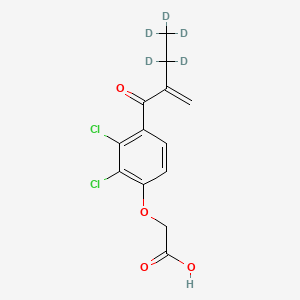
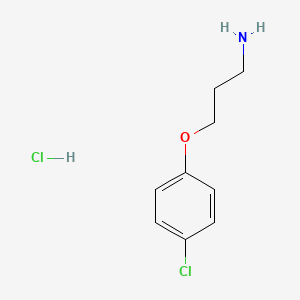


![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

